molecular formula C23H18O7S B2820184 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate CAS No. 301193-65-7

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate

Cat. No.: B2820184
CAS No.: 301193-65-7
M. Wt: 438.45
InChI Key: TVEPLKUZXPRLIN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with methoxyphenyl and methoxybenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Substitution Reactions: The chromen-4-one core is then subjected to electrophilic aromatic substitution reactions to introduce the methoxyphenyl group.

    Sulfonation: The final step involves the sulfonation of the methoxyphenyl-substituted chromen-4-one to introduce the methoxybenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl benzoate
  • 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate
  • 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzenesulfonate

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate is unique due to the presence of both methoxyphenyl and methoxybenzenesulfonate groups. This combination imparts distinct chemical properties, such as increased solubility and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7S/c1-27-16-9-7-15(8-10-16)22-23(21(24)19-5-3-4-6-20(19)29-22)30-31(25,26)18-13-11-17(28-2)12-14-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEPLKUZXPRLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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